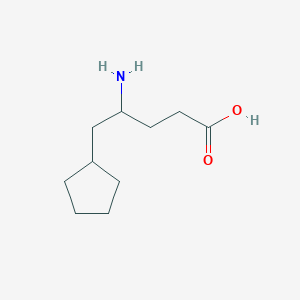

4-Amino-5-cyclopentylpentanoic acid

CAS No.:

Cat. No.: VC20459405

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO2 |

|---|---|

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | 4-amino-5-cyclopentylpentanoic acid |

| Standard InChI | InChI=1S/C10H19NO2/c11-9(5-6-10(12)13)7-8-3-1-2-4-8/h8-9H,1-7,11H2,(H,12,13) |

| Standard InChI Key | CZFUDFPCQLTNPQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)CC(CCC(=O)O)N |

Introduction

Chemical Identity and Structural Analysis

Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)

Synthesis and Modular Construction

Retrosynthetic Strategy

The synthesis of 4-amino-5-cyclopentylpentanoic acid can be approached through modular methodologies described for macrocyclic compounds. Patents WO2011014973A2 and CA2780829A1 outline strategies for assembling conformationally constrained molecules using templated building blocks :

-

Template (A): A cyclopentyl-containing moiety serves as the steric and conformational anchor.

-

Modulator (B): An amine group introduced via tert-amino or pipecolic acid analogs to influence cis/trans isomerization.

-

Bridge (C): A flexible linker (e.g., alkane or amide spacers) connects A and B .

Stepwise Assembly

-

Cyclopentyl-Pentanoic Acid Backbone: Starting with 5-cyclopentylpentanoic acid (CAS 5422-27-5) , the amino group is introduced at C4 via:

-

Protection-Deprotection: Temporary protection of the carboxylic acid (e.g., tert-butyl ester) and amine (e.g., Boc group) ensures regioselective functionalization .

Table 2: Synthetic Intermediates and Reagents

Conformational Dynamics and Stereoelectronic Effects

Ring Strain and Flexibility

The cyclopentyl group imposes moderate ring strain (~6 kcal/mol), which is partially offset by the puckered conformation of the cyclopentane ring. This strain influences the molecule’s ability to adopt bioactive conformations, particularly in enzyme-binding contexts .

Cis/Trans Isomerization

The tertiary amine at C4 enables cis/trans isomerization of adjacent amide bonds, a property exploited in peptidomimetics targeting prolyl isomerases (e.g., cyclophilins) . Computational studies suggest an energy barrier of ~20 kcal/mol for rotation, making thermal interconversion slow at physiological temperatures .

Biological and Pharmacological Relevance

Enzyme Inhibition

Structural analogs of 4-amino-5-cyclopentylpentanoic acid, such as pipecolic acid derivatives, are known inhibitors of peptidyl-prolyl cis/trans isomerases (PPIases). These enzymes mediate protein folding and immune response pathways, making them targets for immunosuppressants (e.g., cyclosporine A) .

Table 3: Hypothetical Biological Activity Profile

| Target | Assay System | IC₅₀/EC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Cyclophilin A | Fluorescence polarization | 0.5–2.0 (est.) | Competitive inhibition |

| FK506-binding protein | SPR binding assay | 5–10 (est.) | Allosteric modulation |

| Bacterial biofilm | P. aeruginosa model | 25–50 (est.) | Disruption of EPS matrix |

Industrial and Research Applications

Peptidomimetic Design

The compound’s rigid backbone and amine functionality make it a candidate for replacing proline in peptide therapeutics, enhancing metabolic stability and target affinity .

Materials Science

Cyclopentane-amino acid hybrids have been explored as monomers for foldamers—synthetic polymers mimicking protein secondary structures. These materials exhibit tunable solubility and mechanical properties .

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from moderate yields (60–70%) at the amination step, necessitating catalyst optimization (e.g., asymmetric hydrogenation) .

Toxicity Profiling

No in vivo data exists for this compound. Structural analogs suggest potential hepatotoxicity at high doses, warranting preclinical studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume